Benzene, 1-bromo-3-chloro-2-fluoro-5-(trifluoromethyl)-
Overview
Description
Benzene, 1-bromo-3-chloro-2-fluoro-5-(trifluoromethyl)- is a complex aromatic compound characterized by the presence of multiple halogen atoms and a trifluoromethyl group attached to a benzene ring. This compound is notable for its unique chemical properties and its utility as an intermediate in various organic synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-bromo-3-chloro-2-fluoro-5-(trifluoromethyl)- typically involves multi-step reactions starting from simpler aromatic compounds. One common method is the electrophilic substitution of a benzene derivative with appropriate halogenating agents under controlled conditions
Industrial Production Methods: Industrial production often employs large-scale halogenation reactions, utilizing catalysts to enhance reaction efficiency and selectivity. The process may involve the use of specialized reactors to control temperature and pressure, ensuring the desired substitution pattern on the benzene ring .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-bromo-3-chloro-2-fluoro-5-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly undergoes nucleophilic aromatic substitution due to the presence of electron-withdrawing groups.
Coupling Reactions: Participates in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.
Major Products: The major products of these reactions are often more complex aromatic compounds, which can be further functionalized for various applications .
Scientific Research Applications
Benzene, 1-bromo-3-chloro-2-fluoro-5-(trifluoromethyl)- is widely used in scientific research due to its versatility:
Chemistry: Serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Used in the development of bioactive molecules for studying biological pathways.
Medicine: Contributes to the synthesis of potential therapeutic agents.
Industry: Employed in the production of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in various chemical reactions. The presence of multiple halogen atoms and a trifluoromethyl group enhances its reactivity, allowing it to interact with different molecular targets. In coupling reactions, for instance, the palladium catalyst facilitates the formation of new carbon-carbon bonds by coordinating with the halogen atoms on the benzene ring .
Comparison with Similar Compounds
- 1-Bromo-3-chloro-5-fluorobenzene
- 1-Bromo-3-chloro-2-fluorobenzene
- 1-Bromo-3-chloro-4-fluorobenzene
Uniqueness: Benzene, 1-bromo-3-chloro-2-fluoro-5-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which significantly alters its chemical properties compared to other halogenated benzenes. This group increases the compound’s electron-withdrawing capability, enhancing its reactivity in various substitution and coupling reactions .
Properties
IUPAC Name |
1-bromo-3-chloro-2-fluoro-5-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF4/c8-4-1-3(7(11,12)13)2-5(9)6(4)10/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWIHLWHBGQBKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Br)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601205558 | |
Record name | Benzene, 1-bromo-3-chloro-2-fluoro-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601205558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109919-27-9 | |
Record name | Benzene, 1-bromo-3-chloro-2-fluoro-5-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109919-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-3-chloro-2-fluoro-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601205558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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